3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one
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Description
3-(4-Chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one (3-4-ClA-2-3,4-DMX-1H-inden-1-one) is an indenone-based synthetic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the synthesis of indenone derivatives, the mechanism of action of the compound, and the biochemical and physiological effects of the compound.
Scientific Research Applications
Generation and Reactivity
Research has shown that derivatives of chloroaniline, such as 4-chloroaniline, undergo photostabilization in specific solvents and can form triplet phenyl cations through photolysis. These cations demonstrate a variety of reactivities, including electrophilic substitution and reduction processes. This reactivity could be harnessed in synthetic chemistry for the generation of novel compounds through targeted reactions (Guizzardi et al., 2001).
Photophysical and Humidity Sensing Properties
Indium(III) phthalocyanines substituted with dimethoxyphenyl groups have been synthesized and characterized for their photophysical properties, demonstrating fluorescence behavior and humidity sensing capabilities. These materials could have applications in sensors and optoelectronic devices, where the specific properties of substituted phthalocyanines can be tailored for specific uses (Keskin et al., 2016).
Hydrogen-Bonded Molecular Structures
Studies on compounds featuring chloroanilino and dimethoxyphenyl groups have explored their ability to form hydrogen-bonded structures, such as chains and sheets, which could have implications in the design of molecular materials and crystal engineering. Understanding these interactions can inform the synthesis of new materials with desired physical properties (Zhang et al., 2008).
properties
IUPAC Name |
3-(4-chloroanilino)-2-(3,4-dimethoxyphenyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUMSPDUSLBQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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